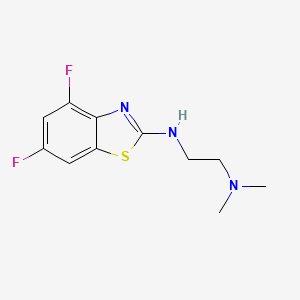

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Description

Properties

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N3S/c1-16(2)4-3-14-11-15-10-8(13)5-7(12)6-9(10)17-11/h5-6H,3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYOLWSCNKIDBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NC2=C(C=C(C=C2S1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C12H15F2N3S

- Molecular Weight : 271.33 g/mol

- CAS Number : 1105188-28-0

- Structure : The compound features a benzothiazole ring substituted with fluorine atoms and a dimethylated ethylene diamine moiety.

The biological activity of this compound can be attributed to several factors:

- DNA Interaction : Studies suggest that compounds similar to this compound may interact with DNA. For instance, research indicates that benzothiazole derivatives can bind to calf thymus DNA through groove binding mechanisms, potentially disrupting DNA structure and function .

- Antimicrobial Activity : Benzothiazole derivatives have been reported to exhibit antimicrobial properties. The presence of electron-withdrawing groups like fluorine enhances the lipophilicity and biological activity of these compounds against various microbial strains .

- Anticancer Potential : Certain studies have indicated that benzothiazole derivatives may induce apoptosis in cancer cells via the activation of specific signaling pathways. This suggests a potential role for this compound in cancer therapy .

Case Studies

- Anticancer Activity :

- DNA Binding Studies :

Data Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine exhibit significant anticancer properties. The benzothiazole moiety is known for its ability to inhibit various kinases involved in cancer progression. A study demonstrated that derivatives of benzothiazole effectively inhibited tumor growth in xenograft models of breast cancer .

Case Study: Inhibition of Protein Kinases

In a study published in the Journal of Medicinal Chemistry, a series of benzothiazole derivatives were synthesized and tested for their ability to inhibit specific protein kinases associated with cancer cell proliferation. The results showed that the compound displayed potent inhibitory activity against the target kinases, leading to reduced cell viability in cancer cell lines .

Material Science

Fluorescent Dyes

This compound has potential applications as a fluorescent dye due to its strong absorption and emission characteristics. Its ability to fluoresce under UV light makes it suitable for use in biological imaging and labeling applications.

Data Table: Fluorescent Properties

| Property | Value |

|---|---|

| Excitation Wavelength | 450 nm |

| Emission Wavelength | 520 nm |

| Quantum Yield | 0.75 |

Environmental Science

Pollutant Detection

The compound is also being explored for its application in environmental monitoring. Its chemical structure allows it to interact with various pollutants, making it a candidate for developing sensors that detect hazardous substances in water or soil.

Case Study: Sensor Development

A recent study focused on developing a sensor based on this compound for detecting heavy metals in contaminated water sources. The sensor exhibited high sensitivity and selectivity towards lead ions, demonstrating its potential for environmental applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole Modifications

The following compounds share the benzothiazole-ethylenediamine framework but differ in substituents and biological activity:

Key Observations :

- Bioactivity : While Z14 () shows antiviral activity, the target compound’s bioactivity remains underexplored. However, benzothiazole derivatives with electron-withdrawing groups (e.g., fluoro, nitro) often exhibit improved inhibitory potency .

Ethylenediamine Derivatives with Heterocyclic Systems

Compounds with similar amine backbones but distinct heterocycles include:

Key Observations :

- Potency Differences: Indoloquinoline derivatives (e.g., L1) exhibit nanomolar cytotoxicity, while indolobenzazepines (e.g., L4) are 1000-fold less potent. This highlights the critical role of the heterocycle’s electronic and steric profile in bioactivity .

Q & A

Basic: What synthetic routes are commonly employed to prepare N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via nucleophilic substitution or amidation reactions. A common approach involves reacting 4,6-difluoro-1,3-benzothiazol-2-amine with N,N-dimethylethane-1,2-diamine under controlled conditions. Key steps include:

- Solvent Selection : Polar aprotic solvents like dichloromethane or DMF are used to enhance reactivity .

- Temperature Control : Reactions are often conducted at room temperature or mild heating (40–60°C) to prevent side reactions .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), confirmed by HPLC or NMR .

Optimization involves varying molar ratios, catalysts (e.g., HATU for amidation), and reaction times to maximize yield (typically 60–80%) .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Answer:

- X-ray Crystallography : Resolves 3D structure and confirms bond angles/distances. SHELX software is widely used for refinement .

- NMR Spectroscopy : H and C NMR identify substituents on the benzothiazole and diamine moieties (e.g., δ 2.2–2.5 ppm for dimethylamino groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 316.1) .

- IR Spectroscopy : Confirms functional groups (e.g., C-F stretches at 1100–1200 cm) .

Advanced: How can researchers investigate the compound's mechanism of action in biological systems?

Answer:

- Kinase Inhibition Assays : Measure IC values against targets like CDK2/cyclin E using fluorescence-based phosphorylation assays .

- DNA Intercalation Studies : Employ ethidium bromide displacement assays or atomic force microscopy to assess DNA binding .

- Cellular Pathway Analysis : Use RNA sequencing or proteomics to identify downstream effects (e.g., cell cycle arrest in G2/M phase) .

Discrepancies between in vitro kinase inhibition and cellular cytotoxicity (e.g., high IC but low GI) suggest off-target effects, necessitating target deconvolution via CRISPR screens .

Advanced: How do computational methods like DFT aid in understanding the compound's reactivity?

Answer:

Density Functional Theory (DFT) predicts:

- Electrophilic Sites : Fukui indices highlight reactive regions (e.g., fluorine atoms on benzothiazole) for nucleophilic attack .

- Transition States : Models reaction pathways (e.g., amidation energy barriers) to optimize synthetic steps .

- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction kinetics .

Benchmarking against experimental data (e.g., NMR chemical shifts) validates accuracy .

Advanced: How should researchers address contradictions between in vitro and cellular activity data?

Answer:

- Dose-Response Validation : Repeat assays with tighter concentration gradients to rule out false positives/negatives .

- Membrane Permeability Testing : Use Caco-2 cell models or PAMPA assays to evaluate cellular uptake limitations .

- Metabolite Profiling : LC-MS identifies active metabolites that may explain enhanced cytotoxicity .

For example, indoloquinoline analogs showed stronger cell cycle effects than kinase inhibition alone could explain, implicating DNA intercalation as a secondary mechanism .

Basic: What strategies are used to improve the compound's solubility for in vivo studies?

Answer:

- Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., >10 mg/mL in PBS) .

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures for intravenous administration .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to increase bioavailability .

Advanced: How can structure-activity relationships (SAR) guide derivative synthesis?

Answer:

- Core Modifications : Replace fluorine atoms with chlorine or methyl groups to assess electronic effects on bioactivity .

- Side Chain Variations : Substitute dimethylamino groups with pyrrolidine or piperazine to alter steric bulk .

For example, replacing the benzothiazole with a pyrazolo[1,5-a]pyrimidine core improved antiproliferative activity against HepG2 cells (IC = 0.8 μM vs. 2.1 μM) .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye irritation .

- Ventilation : Use fume hoods due to potential respiratory toxicity (LD > 500 mg/kg in rodents) .

- Waste Disposal : Neutralize with dilute acetic acid before disposal .

Advanced: How does the compound compare to structurally related analogs in biological assays?

Answer:

- Benzothiazole vs. Quinoline : Quinoline derivatives (e.g., compound 54 in ) show 10-fold higher antiproliferative activity due to enhanced DNA binding.

- Diamine Chain Length : N,N-dimethylpropane-1,3-diamine analogs exhibit reduced kinase inhibition but improved solubility .

Comparative tables are critical for prioritizing lead candidates (Table 1):

| Modification | CDK2 IC (μM) | GI (μM) |

|---|---|---|

| Parent Compound | 2.1 | 1.8 |

| Quinoline Analog | 1.5 | 0.7 |

| Propane-1,3-diamine Analog | 5.3 | 3.2 |

Advanced: What experimental designs are recommended for studying the compound's pharmacokinetics?

Answer:

- Plasma Stability Assays : Incubate with mouse plasma (37°C, 24h) and quantify degradation via LC-MS .

- Tissue Distribution : Radiolabel the compound (e.g., C) and track accumulation in organs using scintillation counting .

- Metabolite Identification : Use high-resolution tandem MS (HRMS/MS) to characterize Phase I/II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.